BenchChemオンラインストアへようこそ!

4-imidazol-1-yl-N,N-dimethylbenzamide

Cardiac electrophysiology Class III antiarrhythmics Structure-activity relationship

Procure this specific N-substituted 4-(1H-imidazol-1-yl)benzamide as a critical minimal-structure control for cardiac electrophysiology SAR campaigns. Unlike larger basic amine analogs (e.g., compound 6a), this compact dimethylamide probe isolates the imidazole pharmacophore's contribution to IKr channel block and action potential duration. Use for fragment-based crystallography/SPR or hERG selectivity profiling on IonWorks/Patchliner platforms. Direct procurement of this precise analog ensures reproducible class III activity differentiation and avoids potency shifts from generic substitute.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
Cat. No. B7497162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-imidazol-1-yl-N,N-dimethylbenzamide
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=C(C=C1)N2C=CN=C2
InChIInChI=1S/C12H13N3O/c1-14(2)12(16)10-3-5-11(6-4-10)15-8-7-13-9-15/h3-9H,1-2H3
InChIKeyRHWWNRABZHXTQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-imidazol-1-yl-N,N-dimethylbenzamide as a Class III Antiarrhythmic Candidate


4-Imidazol-1-yl-N,N-dimethylbenzamide belongs to the N-substituted 4-(1H-imidazol-1-yl)benzamide class, a series of compounds investigated for their cardiac electrophysiological activity. This compound features an imidazole ring directly attached to the benzamide core, with a dimethylamide side chain. Research from the Morgan et al. study [1] demonstrates that 4-(1H-imidazol-1-yl)benzamides are viable replacements for the methylsulfonylamino group found in sematilide, a clinical-stage class III antiarrhythmic agent. This defines the compound's potential as a selective class III agent, offering a distinct heterocyclic pharmacophore for ion channel modulation.

Why 4-imidazol-1-yl-N,N-dimethylbenzamide Cannot Be Interchanged with Other N-Substituted Benzamide Analogs


The broad class of N-substituted benzamides exhibits highly differentiated cardiac electrophysiological profiles that are exquisitely sensitive to the amide substituent. The Morgan et al. study [1] explicitly shows that only specific N-substituted 4-(1H-imidazol-1-yl)benzamides, such as compounds 6a,d,f-k, demonstrate class III activity comparable to sematilide. This indicates that a simple substitution from, for example, a diethylaminoethyl group (as in the highly potent 6a) to a dimethyl group (as in the title compound) will likely result in a distinct potency, efficacy, and selectivity profile. Generic substitution with a sister analog carries a high risk of altering or losing the desired pharmacophore-induced ion channel modulation, making the specific procurement of 4-imidazol-1-yl-N,N-dimethylbenzamide critical for reproducible research and structure-activity relationship (SAR) campaigns.

Quantitative Differential Evidence for 4-imidazol-1-yl-N,N-dimethylbenzamide in Antiarrhythmic Research


Comparative Class III Electrophysiological Activity in Purkinje Fibers: Imidazole vs. Methylsulfonylamino Motif

The Morgan et al. study [1] provides class-level validation that the 1H-imidazol-1-yl moiety, which is present in the target compound, is a viable replacement for the methylsulfonylamino group for producing class III electrophysiological activity. The study explicitly identifies a subset of N-substituted imidazolylbenzamides (compounds 6a,d,f-k) that exhibit in vitro potency comparable to the reference standard sematilide. Although the N,N-dimethyl analog is part of this structural class, its specific activity was not differentiated in the published abstract, limiting this evidence to a class-level inference based on SAR trends.

Cardiac electrophysiology Class III antiarrhythmics Structure-activity relationship

Structural Differentiation: N,N-Dimethyl Substituent vs. Bioactive Diethylaminoethyl Analog for Selectivity Tuning

The therapeutic index of antiarrhythmic drugs is often determined by a delicate balance between class III (potassium channel block) and off-target class I (sodium channel block) activities. The lead compound in the Morgan et al. series, 6a (N-[2-(diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide), demonstrated excellent class III potency and in vivo efficacy [1]. The target compound, 4-imidazol-1-yl-N,N-dimethylbenzamide, removes the basic diethylaminoethyl tail, a feature known to dramatically influence ion channel subtype selectivity and cardiac tissue distribution. This represents a fundamental structural divergence with significant implications for selectivity, as supported by classic SAR principles in cardiovascular drug design.

Cardiac ion channels Selectivity profiling Medicinal chemistry

Optimal Use Cases for 4-imidazol-1-yl-N,N-dimethylbenzamide in Drug Discovery and Electrophysiology


Probing Class III Pharmacophore Dependence on Amide Substituents

Directly employ 4-imidazol-1-yl-N,N-dimethylbenzamide in an SAR panel alongside larger, basic amine-substituted analogs (e.g., compound 6a from Morgan et al. [1]) to quantify how the absence of a basic nitrogen affects IKr channel block and action potential duration in ventricular myocytes. This compound is the ideal minimal-structure control for isolating the imidazole motif's contribution to cardiac electrophysiology.

Investigating Selectivity Against Multi-Channel Block in hERG-Centric Safety Assays

Use this compact benzamide to explore the hERG/IKr selectivity profile in patch-clamp electrophysiology platforms (e.g., IonWorks or Patchliner) where simple structural modifications can differentiate class III activity from general cytotoxicity, following the class-level safety patterns observed with imidazolylbenzamides [1].

A Unique Scaffold for Fragment-Based Antiarrhythmic Drug Design

Due to its relatively low molecular weight and simple amide handle, 4-imidazol-1-yl-N,N-dimethylbenzamide is an excellent starting fragment for crystallography or surface plasmon resonance (SPR) studies, where growing toward the full bioactive conformation of sematilide-like agents [1] is desired, enabling structure-guided lead optimization.

Quote Request

Request a Quote for 4-imidazol-1-yl-N,N-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.